

# I. Synthetic Strategies for 1,3,5-Trisubstituted Pyrazoles: A Comparative Overview

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *1,3,5-trimethyl-1H-pyrazol-4-ol*

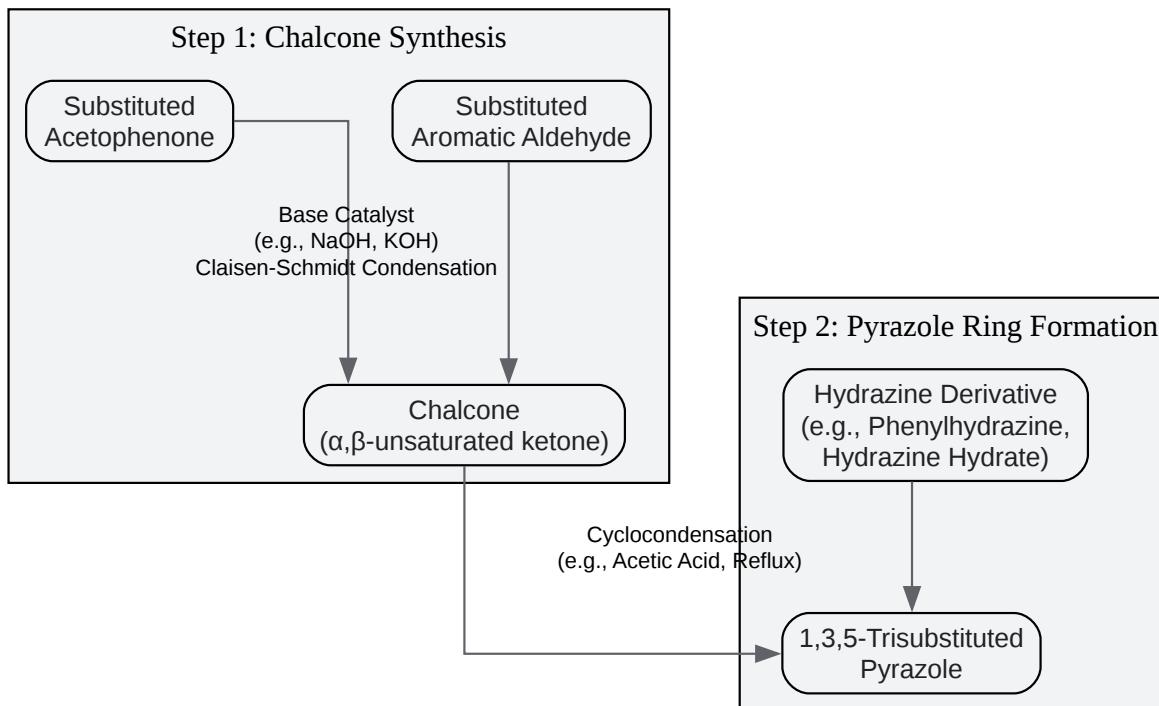
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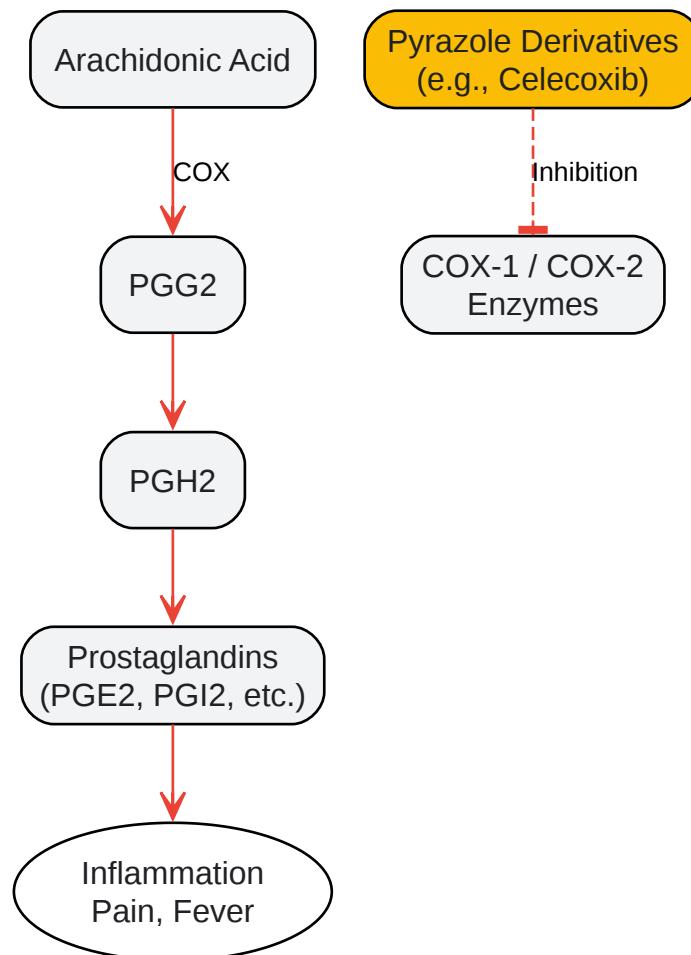
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The construction of the 1,3,5-trisubstituted pyrazole core is most commonly achieved through the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. A prevalent and versatile method is the cyclocondensation of chalcones ( $\alpha,\beta$ -unsaturated ketones) with hydrazines.<sup>[4][5]</sup>

## General Synthetic Workflow: From Chalcones to Pyrazoles

The choice of reactants and conditions allows for the introduction of diverse substituents at the 1, 3, and 5 positions of the pyrazole ring, enabling a systematic exploration of the chemical space for drug discovery.



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